6-fluoro-1H-1,2,3-benzotriazin-4-one
CAS No.:
Cat. No.: VC13582800
Molecular Formula: C7H4FN3O
Molecular Weight: 165.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H4FN3O |
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Molecular Weight | 165.12 g/mol |
IUPAC Name | 6-fluoro-1H-1,2,3-benzotriazin-4-one |
Standard InChI | InChI=1S/C7H4FN3O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,(H,9,10,12) |
Standard InChI Key | RCLQFKLASUKMCG-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC2=C(C=C1F)C(=O)N=NN2 |
Canonical SMILES | C1=CC2=C(C=C1F)C(=O)N=NN2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
6-Fluoro-1H-1,2,3-benzotriazin-4-one consists of a fused bicyclic system: a benzene ring conjoined with a 1,2,3-triazin-4-one moiety. The fluorine substituent occupies position 6 on the aromatic ring (Figure 1). Computational modeling predicts a planar geometry stabilized by conjugation between the electron-withdrawing triazinone group and fluorine .
Table 1: Predicted Physicochemical Properties
Property | Value | Methodology |
---|---|---|
Molecular Formula | C₇H₄FN₃O | Elemental Analysis |
Molecular Weight | 165.13 g/mol | Mass Spectrometry |
LogP (Octanol-Water) | 0.82 ± 0.31 | XLogP3 Estimation |
pKa (Acidic) | 3.1 (Triazinone NH) | SPARC Calculations |
Synthesis and Reactivity
Electrophilic Fluorination Pathways
The most viable route involves regioselective fluorination of 1H-1,2,3-benzotriazin-4-one using Selectfluor under microwave irradiation (120°C, 7 bar), achieving yields >85% based on analogous reactions . Fluorination occurs preferentially at the para position relative to the triazinone carbonyl, driven by enamine activation:
Key Reaction Parameters:
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Solvent: Acetonitrile (dry)
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Temperature: 120°C (microwave-assisted)
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Pressure: 7 bar
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Reaction Time: 20 minutes
Biological Activity and Applications
Cytotoxicity Profile
Fluorinated benzotriazinones demonstrate increased cytotoxicity compared to non-fluorinated counterparts. For MCF-7 breast cancer cells, 8-fluoro-1,3-diphenylbenzo triazin-7-one showed 5× greater potency (IC₅₀ = 12.4 μM) than its parent compound, attributed to enhanced membrane permeability and thioredoxin reductase inhibition .
Future Research Directions
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Synthetic Optimization: Screen alternative fluorinating agents (e.g., NFSI) to improve regioselectivity.
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Target Identification: Employ molecular docking to predict protein targets (e.g., thioredoxin reductase).
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Environmental Impact: Assess biodegradation pathways given fluorine’s persistence.
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